molecular formula C18H18N2O3 B12219323 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12219323
M. Wt: 310.3 g/mol
InChI Key: GUXPINVZXUTXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce tetrahydroisoquinolines .

Scientific Research Applications

2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with a similar structure but different biological activities.

    Isoquinoline: The parent compound of 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, known for its wide range of biological activities.

    Benzimidazo[2,1-a]isoquinoline: A related compound with similar synthetic routes and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H18N2O3/c21-17-14-5-1-3-13-4-2-6-15(16(13)14)18(22)20(17)8-7-19-9-11-23-12-10-19/h1-6H,7-12H2

InChI Key

GUXPINVZXUTXBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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